molecular formula C20H26N2 B5237495 1-(2,2-diphenylethyl)-4-ethylpiperazine

1-(2,2-diphenylethyl)-4-ethylpiperazine

Cat. No.: B5237495
M. Wt: 294.4 g/mol
InChI Key: VGEWHDGUJPVHPM-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2,2-diphenylethyl group and an ethyl group

Properties

IUPAC Name

1-(2,2-diphenylethyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-2-21-13-15-22(16-14-21)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWHDGUJPVHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diphenylethyl)-4-ethylpiperazine typically involves the reaction of 2,2-diphenylethylamine with ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diphenylethyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(2,2-diphenylethyl)-4-ethylpiperazine exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(2,2-Diphenylethyl)piperidine: Shares the 2,2-diphenylethyl group but has a piperidine ring instead of a piperazine ring.

    N-(2,2-Diphenylethyl)-4-nitrobenzamide: Contains the 2,2-diphenylethyl group and is used in different applications.

Uniqueness: 1-(2,2-Diphenylethyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the piperazine ring with the 2,2-diphenylethyl and ethyl groups makes it a versatile compound for various applications.

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